molecular formula C10H9BrFNO B7975660 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No. B7975660
M. Wt: 258.09 g/mol
InChI Key: LKWYSHBBTDYIRE-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H9BrFNO and its molecular weight is 258.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Intermediate for Synthesis of Biologically Active Compounds : The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a related compound, is an important intermediate for the synthesis of many biologically active compounds (Wang et al., 2016).

  • Multicomponent Reaction Product : Another similar compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, is synthesized through a straightforward multicomponent reaction and shows specific crystal properties (Sharma et al., 2013).

  • New Heterocycle Molecule Synthesis : The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is synthesized and used for various studies including vibrational spectra and non-linear optics (Murthy et al., 2017).

  • Versatile Synthons and Reagents for Spin-labelling Studies : Fluorophenyl pyrrolidin-1-oxyls are synthesized for use as versatile synthons and reagents in spin-labelling studies (Hankovszky et al., 1989).

  • Pyrrolidine Constrained Fluoroionophore : A pyrrolidine constrained bipyridyl-dansyl conjugate is synthesized through click chemistry and serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

  • Synthesis and QSAR of Antiinflammatory Compounds : A series of pyrrole derivatives, including those with a fluorophenyl group, are synthesized and found to be active in models of inflammation (Wilkerson et al., 1994).

  • Conformational Studies : Studies on 1-(2-bromophenyl)pyrrolidin-2-one and its structural properties provide insights into its conformation in solution and solid states (Fujiwara et al., 1977).

  • Anticonvulsant Activity : N-Mannich bases derived from pyrrolidine diones, including those with fluorophenyl and bromophenyl groups, have been synthesized and evaluated for anticonvulsant activity (Obniska et al., 2012).

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWYSHBBTDYIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

60% Sodium hydride in oil dispersion (1.2 g, 29.88 mmol) was added portionwise over 5 mins to an ice-cooled, stirred solution of N-(3-bromo-4-fluoro-phenyl)-4-chloro-butanamide (which may be prepared as described in Description 57) (8 g, 27.16 mmol) in dry THF (150 mL) under N2. After cooling for a further 5 mins the cooling bath was removed and the mixture stirred at ambient temp for 2 hours. The reaction mixture was then treated with AcOH (1 ml) by dropwise addition. The mixture was evaporated and the residue partitioned between DCM (150 ml) and water (150 ml). The latter was re-extracted with DCM (50 ml) and the combined organic extracts dried (MgSO4) and evaporated to a white solid. The solid was dissolved in refluxing Et2O (65 ml) and the solution diluted with iso-hexane (240 ml) and left to stand for 1 hour. The crystalline solid was filtered and dried. The filtrate was concentrated to approx 50 ml volume and a 2nd crop of crystals was collected and dried. The combined mass gave N-(3-bromo-4-fluoro-phenyl)pyrrolidin-2-one (D58) (6.03 g);
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-bromo-4-fluoro-phenyl)-4-chloro-butanamide
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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